molecular formula C6H6N2O3 B154726 2-Methoxy-5-nitropyridine CAS No. 5446-92-4

2-Methoxy-5-nitropyridine

Cat. No.: B154726
CAS No.: 5446-92-4
M. Wt: 154.12 g/mol
InChI Key: WUPLOZFIOAEYMG-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitropyridine is a heterocyclic organic compound with the molecular formula C6H6N2O3. It is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a nitro group at the 5-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitropyridine typically involves nitration of 2-methoxypyridine. One common method includes the reaction of 2-methoxypyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methoxy-5-nitropyridine is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitropyridine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, as a potential protein tyrosine kinase inhibitor, it may bind to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • 2-Hydroxy-5-nitropyridine
  • 2-Chloro-5-nitropyridine
  • 2-Methoxypyridine
  • 2-Nitropyridine

Comparison: 2-Methoxy-5-nitropyridine is unique due to the presence of both a methoxy and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to 2-Hydroxy-5-nitropyridine, the methoxy group in this compound makes it less polar and potentially more lipophilic, affecting its solubility and interaction with biological membranes .

Biological Activity

2-Methoxy-5-nitropyridine (CAS Number: 5446-92-4) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both methoxy and nitro groups on the pyridine ring significantly influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Target of Action
this compound is primarily recognized for its role as a potential protein tyrosine kinase inhibitor . Protein tyrosine kinases are crucial enzymes involved in various cellular processes, including growth, differentiation, and metabolism. By inhibiting these kinases, this compound may disrupt signal transduction pathways critical for tumor progression and other diseases.

Mode of Action
The compound likely interacts with the ATP-binding site of protein tyrosine kinases, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition can lead to altered cellular signaling and metabolic processes, which are essential for maintaining normal cell function and growth.

Biochemical Pathways

The biochemical pathways affected by this compound include:

  • Cell Growth and Differentiation : Inhibition of protein tyrosine kinases can lead to reduced cell proliferation and altered differentiation processes.
  • Metabolism : The compound may influence metabolic pathways by modulating the activity of enzymes involved in energy production and biosynthesis.
  • Cell Migration : By affecting signaling pathways related to cytoskeletal dynamics, this compound could impact cell motility, which is crucial in cancer metastasis.

Cellular Effects

Studies have shown that this compound affects various cell types by modulating cell signaling pathways and gene expression. For instance, it has been demonstrated to alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage in animal models. At low doses, minimal effects are observed; however, higher doses result in significant inhibition of protein tyrosine kinases and associated cellular processes. This dose-dependent response highlights the importance of careful dosage consideration in therapeutic applications.

Temporal Effects

The stability of this compound under laboratory conditions is relatively high; however, prolonged exposure can lead to gradual degradation, impacting its biological activity over time.

Case Studies

Study Findings
Study on Protein Kinase InhibitionDemonstrated that this compound effectively inhibits specific protein tyrosine kinases involved in cancer pathways.
Metabolic Pathway AnalysisIdentified key metabolic enzymes affected by the compound, suggesting potential therapeutic targets for drug development.
Dosage Response StudyShowed significant differences in cellular response at varying concentrations, emphasizing the need for optimized dosing strategies.

Properties

IUPAC Name

2-methoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6-3-2-5(4-7-6)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPLOZFIOAEYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202868
Record name 2-Methoxy-5-nitropyridine
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Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5446-92-4
Record name 6-Methoxy-3-nitropyridine
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Record name 2-Methoxy-5-nitropyridine
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Record name 5446-92-4
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Record name 2-Methoxy-5-nitropyridine
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Record name 2-methoxy-5-nitropyridine
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Synthesis routes and methods

Procedure details

To a stirred solution of 10 g of 2-chloro-5-nitropyridine and 2 g of dry methanol in 40 ml of dry tetrahydrofuran, 2.8 g of sodium hydride (about 60%, in oil) is added under cooling in an ice-water bath. The mixture is stirred at room temperature for 1 hour, and 30 ml of water is added. The mixture is extracted with three 40-ml portions of ethyl acetate, and the combined extracts are dried over magnesium sulfate. The solvent is distilled off to give 8.0 g of crude 2-methoxy-5-nitropyridine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methoxy-5-nitropyridine
2-Methoxy-5-nitropyridine
2-Methoxy-5-nitropyridine
2-Methoxy-5-nitropyridine
2-Methoxy-5-nitropyridine
2-Methoxy-5-nitropyridine

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